molecular formula C13H22O3 B593311 Ethyl 5-cyclohexyl-3-oxopentanoate CAS No. 126930-21-0

Ethyl 5-cyclohexyl-3-oxopentanoate

Cat. No. B593311
M. Wt: 226.316
InChI Key: CYVJFXKWPLHZTD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da .


Synthesis Analysis

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate involves several steps. One method involves the use of ethanol and sodium ethanolate . The reaction mixture is refluxed for 6 - 8 hours under an inert atmosphere . After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified by the addition of 13% HCl . The resulting precipitate is filtered, washed sequentially with water, ethanol, and ether, and then dried .


Molecular Structure Analysis

The molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate consists of a cyclohexyl group attached to a pentanoate ester group . The cyclohexyl group is a six-membered carbon ring, and the pentanoate ester group contains a carbonyl (C=O) and an ethoxy (C2H5O) group .

Scientific Research Applications

  • Synthesis and Reactions of Related Compounds : Ethyl 5-oxo-4-oxaspiro[2,3]hexane-carboxylate, a compound related to Ethyl 5-cyclohexyl-3-oxopentanoate, is used in various synthetic reactions. It reacts with ethyl diazoacetate, phenols, anilines, phenylhydrazine, hydroxylamine, and acetamidine to produce a range of derivatives including coumarin, pyrazolone, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).

  • Psychotropic Activity : A study on the synthesis of a psychotropic compound used Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, similar to Ethyl 5-cyclohexyl-3-oxopentanoate, to synthesize benzo[h]quinazolines and other related compounds (Grigoryan et al., 2011).

  • Pharmaceutical Synthesis : Ethyl 5,5-dimethoxy-3-oxopentanoate, closely related to Ethyl 5-cyclohexyl-3-oxopentanoate, was hydrogenated to produce a key intermediate in the synthesis of statin drugs, which are significant in pharmacology (Korostylev et al., 2008).

  • Polymer Chemistry : The cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate, which is structurally similar to Ethyl 5-cyclohexyl-3-oxopentanoate, has implications in the polymerization of methacrylates and the study of anionic polymerization kinetics (Lochmann & Trekoval, 1981).

  • Organic Synthesis : Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate, another related compound, is used as a bench-stable synthon for in situ generation of Ethyl 3-oxopent-4-enoate, employed in annulation reactions (Benetti et al., 2008).

properties

IUPAC Name

ethyl 5-cyclohexyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJFXKWPLHZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699561
Record name Ethyl 5-cyclohexyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclohexyl-3-oxopentanoate

CAS RN

126930-21-0
Record name Ethyl 5-cyclohexyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JSH Kueh, M Mellor, G Pattenden - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Irradiation of the dicylopent-1-enylmethane (5) in methanol is shown to lead to intramolecular [2 + 2] cycloaddition, followed by in situ addition of methanol to the presumed intermediate …
Number of citations: 4 pubs.rsc.org

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